molecular formula C18H24 B156969 Dodecahydrotriphenylene CAS No. 1610-39-5

Dodecahydrotriphenylene

Cat. No. B156969
CAS RN: 1610-39-5
M. Wt: 240.4 g/mol
InChI Key: ODHYDPYRIQKHCI-UHFFFAOYSA-N
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Description

Dodecahydrotriphenylene is a higher homologue of trindane that has been studied for its unique chemical properties and reactions. It is known for its ability to undergo site-selective unidirectional benzylic sp3 C–H oxidation while maintaining the integrity of the central benzene ring, a characteristic that distinguishes it from trindane under similar conditions .

Synthesis Analysis

The synthesis of dodecahydrotriphenylene has been explored through various methods. One approach involves the self-condensation of cyclohexanone under alkaline conditions, leading to the formation of dodecahydrotriphenylene . Another method reported the synthesis of dodecahydrotriphenylene(tricarbonyl)manganese(I) tetrafluoroborate, which provided insights into the spectroscopic properties and X-ray structure of the compound .

Molecular Structure Analysis

The molecular structure of dodecahydrotriphenylene derivatives has been extensively analyzed using X-ray crystallography. For instance, the structure of dodecahydrotriphenylene(tricarbonyl)manganese(I) tetrafluoroborate was determined, revealing approximate C3 symmetry with the Mn(CO)3 vectors projected across the unbridged C–C bonds of the arene ligand . Additionally, the dodecafluorotriphenylene molecule was found to be distorted from planarity due to steric interactions between the ortho fluorine atoms .

Chemical Reactions Analysis

Dodecahydrotriphenylene participates in various chemical reactions. It has been shown to undergo selective oxidation to form benzylic ketones when treated with RuCl3–NaIO4 . Furthermore, it can react with hydrogen sulfide in the presence of a catalyst to form sulfur-bridged compounds, and subsequent treatments can lead to the formation of nitro derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dodecahydrotriphenylene and its derivatives have been studied through different phases and conditions. For example, triphenylene hexa-n-dodecanoate, a disk-like molecule derived from triphenylene, exhibits three columnar mesophases with varying lattice parameters and molecular orientations . The hexahydroxy derivative of triphenylene forms two-dimensional nets via hydrogen bonds, which are distinct from other solvate forms and contribute to the compound's potential in supramolecular chemistry and covalent organic frameworks .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Improved Synthesis Methods : Kovalev et al. (2014) explored self-condensation of cyclohexanone and proposed improved methods for synthesizing dodecahydrotriphenylene, highlighting potential reasons for the low yield in oligomerization steps (Kovalev et al., 2014).
  • Benzylic sp3 C–H Oxidation : Bhatt et al. (2021) examined the site-selective oxidation of dodecahydrotriphenylene, demonstrating its unique reaction pattern compared to similar hydrocarbons (Bhatt et al., 2021).

Physical and Chemical Properties

  • Electron Paramagnetic Resonance : Gerkin and Szerenyi (1969, 1971) investigated the electron paramagnetic resonance in oriented triphenylene in its phosphorescent state, using dodecahydrotriphenylene as a host medium (Gerkin & Szerenyi, 1969); (Gerkin & Szerenyi, 1971).
  • Radical Cation Conformational Inversion : The study by Avila et al. (1990) reveals the energy required for inversion of dodecahydrotriphenylene's radical cation, important for understanding its chemical behavior (Avila, Davies, & Girbal, 1990).

Applications in Other Scientific Fields

  • Organometallic Chemistry : Gommans et al. (1985) synthesized dodecahydrotriphenylene(tricarbonyl)manganese(I) tetrafluoroborate, expanding its use in organometallic chemistry (Gommans, Main, & Nicholson, 1985).
  • High-Temperature Fluid Dynamics : Stein et al. (1982) explored the homolysis of compounds in high-temperature fluids using dodecahydrotriphenylene, contributing to the understanding of fluid dynamics at elevated temperatures (Stein, Robaugh, Alfieri, & Miller, 1982).

Safety And Hazards

There is limited information available on the safety and hazards of Dodecahydrotriphenylene .

Future Directions

There are ongoing studies on the water solubility of Dodecahydrotriphenylene . The inter-laboratory relative standard deviation was 20% (mean 2.6 µg/L, n = 4) using the existing column elution method . This study outlines approaches that should be followed and the experimental parameters that have been deemed important for an expanded ring trial of the slow-stir water solubility method .

properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene
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InChI

InChI=1S/C18H24/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ODHYDPYRIQKHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3CCCCC3=C4CCCCC4=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H24
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DSSTOX Substance ID

DTXSID10167052
Record name Dodecahydrotriphenylene
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Molecular Weight

240.4 g/mol
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Physical Description

White powder; [Acros Organics MSDS]
Record name Dodecahydrotriphenylene
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Product Name

1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene

CAS RN

1610-39-5
Record name Dodecahydrotriphenylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
368
Citations
JC Brodovitch, K Ghandi, I McKenzie… - Physica B: Condensed …, 2006 - Elsevier
Muonium has been used as an H atom analogue to investigate the free radicals formed by H addition to the fused polyaromatic hydrocarbon triphenylene. Although there are three …
Number of citations: 7 www.sciencedirect.com
F Halla, H Jagodzinski, WR Ruston - Acta Crystallographica, 1953 - scripts.iucr.org
A modification of dodecahydrotriphenylene, ClsH~ 4, has been found, different from that investigated by Chorghade. Rotation diagrams about [0001] show diffuse row lines and those …
Number of citations: 19 scripts.iucr.org
GJ Bhatt, PT Deota, D Upadhyay, PK Jha - RSC advances, 2021 - pubs.rsc.org
Dodecahydrotriphenylene, a higher homologue of trindane chemoselectively undergoes unidirectional benzylic sp3 C–H oxidation and the central benzene ring remains intact unlike …
Number of citations: 3 pubs.rsc.org
LHP Gommans, L Main, BK Nicholson - Journal of organometallic chemistry, 1985 - Elsevier
… the complexes formed by the substituted benzene derivative dodecahydrotriphenylene, … The ligand dodecahydrotriphenylene, (l), was prepared from cyclohexanone by a literature …
Number of citations: 16 www.sciencedirect.com
LHP Gommans, L Main, BK Nicholson… - Journal of …, 1988 - Elsevier
… We are interested in complexes of the arene dodecahydrotriphenylene, … preclude any definite conclusions but if the result is correct it would suggest that the dodecahydrotriphenylene …
Number of citations: 7 www.sciencedirect.com
F Halla, WR Ruston - Acta Crystallographica, 1951 - scripts.iucr.org
… 4, 76 A preliminary X-ray investigation of dodecahydrotriphenylene, C18H~, and perhydrocoronene, C~I~e. By F. HAX~A and WR RusTed, Association pour les Etudes Texturales, 4 …
Number of citations: 7 scripts.iucr.org
DV Avila, AG Davies, ML Girbal - Tetrahedron, 1990 - Elsevier
The temperature dependence of the esr spectrum of the radical cation of dodecahydrotriphenylene (2∔) shows that the activation energy for inversion of the (benzo)cyclohexene ring is …
Number of citations: 4 www.sciencedirect.com
IS Kovalev, DS Kopchuk, GV Zyryanov… - Russian Chemical …, 2014 - Springer
… the yield of the target dodecahydrotriphenylene 2, it is … allows obtain ing dodecahydrotriphenylene 2 with sufficient … for the preparation of dodecahydrotriphenylene 2 (the …
Number of citations: 2 link.springer.com
H Hart, DC Lankin - The Journal of Organic Chemistry, 1968 - ACS Publications
Oxidation of symmetrical dodecahydrotriphenylene (3) with peroxytrifluoroacetic acidand boronfluoride etherate at 0 afforded cross-conjugated cyclohexadienone 4 rather than the …
Number of citations: 0 pubs.acs.org
CC Barker, RG Emmerson, JD Periam - Journal of the Chemical …, 1958 - pubs.rsc.org
… The last two processes are attractive and were investigated by us, but our best yield of dodecahydrotriphenylene amounted to only 13% and was obtained by heating purified …
Number of citations: 10 pubs.rsc.org

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